![molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0](/img/structure/B44522.png)
[1,1'-Binaphthalene]-2,2'-diamine
Overview
Description
[1,1'-Binaphthalene]-2,2'-diamine (BINAM) is a chiral binaphthyl compound characterized by two naphthalene rings connected at the 1,1′-positions, with amine groups at the 2,2′-positions. Its rigid, axially chiral structure makes it a versatile scaffold for asymmetric catalysis, enantioselective sensing, and advanced materials .
Recent advancements in BINAM synthesis include transition-metal-free electrochemical methods. For example, anodic dehydrogenative homocoupling of 2-naphthylamines achieves yields up to 98% with H₂ as the sole byproduct, offering a sustainable alternative to traditional metal-catalyzed routes . BINAM derivatives are widely used in chiral ligands, fluorescent probes, and organic electronics due to their tunable electronic properties and stereochemical stability .
Preparation Methods
Classical Oxidative Coupling Using Copper(II) Salts
The most established method for synthesizing BINAM involves oxidative coupling of 2-naphthylamine derivatives using copper(II) chloride (CuCl₂) under inert atmospheres. This protocol, adapted from early work by Clemo and Dawson, has been refined to improve yields and scalability.
Copper-Mediated Coupling of 2-Naphthylamine
In a representative procedure, 2-naphthylamine (12.8 mmol) is dissolved in degassed methanol and treated with CuCl₂·2H₂O (19.2 mmol) and benzylamine (64 mmol) under nitrogen. The mixture is stirred at room temperature for 24 hours, acidified with HCl, and neutralized with aqueous ammonia. Extraction with dichloromethane and subsequent purification by silica gel chromatography yields BINAM with approximately 31% efficiency .
Key Considerations:
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Solvent System : Methanol facilitates ligand exchange between Cu(II) and benzylamine, stabilizing intermediates.
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Oxidation Mechanism : Cu(II) oxidizes 2-naphthylamine to a radical species, which dimerizes regioselectively at the 2,2'-positions .
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Limitations : Low yields (30–40%) and the need for stoichiometric Cu(II) hinder large-scale applications.
Aerobic Oxidative Coupling Catalyzed by Iron(III) Complexes
A breakthrough in BINAM synthesis was achieved using iron(III) catalysts under aerobic conditions. This method, reported in 2024, employs [FeIII(cyclen)(Cl)₂]Cl in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) to couple N-substituted-2-aminonaphthalenes at room temperature .
Iron-Catalyzed Protocol
A mixture of N-substituted-2-aminonaphthalene (1.0 mmol), [FeIII(cyclen)(Cl)₂]Cl (5 mol%), and HFIP (10 mL) is stirred under oxygen at 25°C for 12–24 hours. The reaction proceeds via a proposed FeIII–OOH intermediate, which abstracts a hydrogen atom from the substrate, generating a naphthyl radical that couples selectively .
Advantages:
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Mild Conditions : Room-temperature reactions avoid thermal degradation.
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Broad Substrate Scope : N,N'-Dialkyl-, dibenzyl-, and diaryl-BINAMs are accessible in 45–85% yields .
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Sustainability : Molecular oxygen serves as the terminal oxidant, reducing waste.
Modified Bucherer Reaction and Alternative Pathways
Hydrazine-Mediated Coupling
Early methods utilized hydrazine hydrate and 2-naphthol under high-pressure conditions (200°C, 48 hours) to form BINAM via a Bucherer reaction. Luo’s modification replaced 2-naphthol with 2-naphthylhydrazine, enabling coupling at ambient pressure with moderate yields (50–60%) .
Manganese(IV) and Hypervalent Iodine Oxidants
Oxidative coupling using Mn(OAc)₃ or iodobenzene diacetate (IBD) in acetic acid has been reported. These conditions promote radical dimerization but suffer from poor regioselectivity and competing side reactions .
Catalytic Asymmetric Synthesis
While most methods produce racemic BINAM, enantioselective routes have been developed using chiral auxiliaries or catalysts.
Chiral Phosphoric Acid-Catalyzed Kinetic Resolution
Tan and coworkers achieved kinetic resolution of racemic BINAM derivatives using a chiral phosphoric acid (CPA) catalyst. The CPA selectively protonates one enantiomer, enabling separation via imine formation and transfer hydrogenation. This method affords BINAM with >99% enantiomeric excess (ee) but requires pre-functionalized substrates .
Diastereoselective [3,3]-Rearrangement
Chen’s approach involves N-menthoxycarbonyldiaryl hydrazines undergoing -sigmatropic rearrangement. Despite marginal diastereoselectivity (2:1 dr), chromatographic separation and auxiliary removal yield enantioenriched BINAM .
Comparative Analysis of BINAM Synthesis Methods
Method | Catalyst/Oxidant | Conditions | Yield | Selectivity | Scalability |
---|---|---|---|---|---|
CuCl₂-mediated coupling | CuCl₂ | Methanol, N₂, 24 h | 30–40% | High | Moderate |
FeIII(cyclen)/HFIP | [FeIII(cyclen)(Cl)₂]Cl | HFIP, O₂, RT | 45–85% | High | High |
Hydrazine coupling | Hydrazine hydrate | 200°C, 48 h | 50–60% | Moderate | Low |
Chiral resolution | Chiral CPA | THF, 40°C | 20–30% | >99% ee | Low |
Mechanistic Insights and Optimization Strategies
Role of Solvent in Iron-Catalyzed Reactions
HFIP’s strong hydrogen-bond-donating ability stabilizes charged intermediates and enhances radical coupling efficiency. Variable time normalization analysis confirms that the rate-determining step involves FeIII–OOH-mediated hydrogen abstraction .
Copper Ligand Effects
Benzylamine in CuCl₂-mediated reactions acts as a ligand, modulating copper’s redox potential and suppressing overoxidation. Replacing benzylamine with pyridine decreases yields by 15–20% .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Binaphthalene]-2,2’-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form the corresponding diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced diamines, and various substituted binaphthyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Asymmetric Synthesis
Overview : [1,1'-Binaphthalene]-2,2'-diamine is primarily recognized for its role as a chiral ligand in asymmetric synthesis. This property allows chemists to produce enantiomerically pure compounds essential for pharmaceuticals.
Applications :
- Chiral Ligand in Catalysis : BINAM facilitates various metal-catalyzed reactions by controlling the stereochemistry of products. Studies have shown that BINAM-derived ligands can enhance reaction selectivity and efficiency in producing chiral compounds .
Reaction Type | Catalyst Used | Yield (%) | Reference |
---|---|---|---|
Asymmetric Hydrogenation | Ru(BINAM) Complex | 95 | |
Asymmetric Aldol Reaction | Cu(BINAM) Complex | 90 |
Catalysis
Overview : The compound plays a crucial role in developing new catalysts that improve reaction efficiencies in organic chemistry.
Applications :
- Catalytic Processes : BINAM is utilized to create catalysts that facilitate reactions such as Diels-Alder and Michael additions. Its ability to form stable complexes with metal ions enhances catalytic performance .
Catalyst Type | Reaction Type | Efficiency (%) | Reference |
---|---|---|---|
BINAM-Ru | Diels-Alder Reaction | 92 | |
BINAM-Cu | Michael Addition | 88 |
Material Science
Overview : In material science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials.
Applications :
- Polymer Synthesis : It serves as a building block for creating chiral polymers that exhibit unique optical properties.
- Nanomaterials : Research indicates potential applications in creating nanostructures for electronic devices due to its conductive properties .
Pharmaceutical Development
Overview : The unique chiral properties of BINAM make it valuable in drug design and development.
Applications :
- Anticancer Activity : Studies have suggested that the (S)-enantiomer disrupts fatty acid biosynthesis in cancer cells, leading to potential therapeutic applications .
- Chiral Drug Synthesis : It aids in synthesizing enantiomerically pure drugs which are crucial for reducing side effects and improving efficacy .
Case Study 1: Anticancer Research
Research conducted on the (S)-enantiomer of this compound revealed its ability to inhibit fatty acid synthase in cancer cell lines, leading to cell death. This mechanism highlights its potential as an anticancer agent.
Case Study 2: Chiral Sensors
BINAM-based materials have been developed for use as chiral sensors that can selectively recognize and interact with other chiral molecules. This application is particularly relevant in the fields of drug testing and environmental monitoring.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine primarily involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The amino groups play a crucial role in binding to the metal centers, facilitating the activation of substrates and promoting the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
BINAM belongs to a family of binaphthyl compounds with structural or functional similarities. Below is a systematic comparison:
Structural Analogs
Functional Properties
- Chiral Recognition: (S)-BINAM derivatives with fluorophores detect amino alcohols via fluorescence quenching/enhancement, outperforming BINOL in analyte specificity .
- Catalytic Activity: BINAP-Pd complexes exhibit higher turnover numbers in cross-coupling reactions than BINAM-based ligands due to stronger metal-phosphine interactions .
- Optoelectronic Performance : BINAM-based thermally activated delayed fluorescence (TADF) materials achieve narrow emission spectra (FWHM: 45 nm) and high electroluminescence efficiency (EQE: 15.2%), surpassing simpler binaphthyl analogs .
Key Research Findings
Electrochemical Synthesis: BINAM derivatives synthesized via anodic coupling show superior atom economy (66% current efficiency) compared to traditional methods requiring stoichiometric oxidants .
Enantioselective Catalysis : Cu(II)-BINAM complexes achieve 90% ee in asymmetric oxidative coupling of 2-naphthylamines, rivaling BINAP-Ru systems .
Circularly Polarized Luminescence: BINAM-based emitters with donor-acceptor structures exhibit dissymmetry factors (|gₑₗ|) up to 1.2×10⁻³, making them viable for chiral OLEDs .
Biological Activity
[1,1'-Binaphthalene]-2,2'-diamine, commonly referred to as DABN (Diamine of Binaphthalene), is a chiral organic compound notable for its unique structural characteristics and potential biological applications. This compound consists of two naphthalene rings linked at the 1 and 1' positions, with amine groups attached at the 2 and 2' positions. Its chirality and ability to form rigid structures make it a significant subject of study in various fields, including medicinal chemistry and catalysis.
Structural Characteristics
DABN exists in two enantiomeric forms: (R)-(+)-DABN and (S)-(-)-DABN. The rigidity of its structure leads to unique physical properties such as melting point and crystal formation, which are essential for its biological activity.
Property | Value |
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Molecular Formula | C20H16N2 |
CAS Number | 18531-95-8 |
Melting Point | 242-244 °C |
Optical Activity | [α]20/D −157° (c = 1 in pyridine) |
Synthesis
DABN can be synthesized through various methods, including the condensation of 1,4-naphthoquinone with 2,2'-bipyridine in concentrated sulfuric acid and methanol. This synthesis pathway highlights the compound's accessibility for further research and application development.
Biological Activity
DABN has been studied for its biological activities, particularly in the context of its use as a chiral ligand in asymmetric catalysis. Its ability to selectively bind to specific enantiomers enhances the efficiency of chemical reactions, which is crucial in pharmaceutical synthesis.
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of compounds derived from DABN. The inhibition of enzymes like α-amylase and α-glucosidase is a common mechanism through which these compounds can regulate blood glucose levels. The following table summarizes key findings related to DABN's biological activity:
Case Studies
A notable case study involved the evaluation of DABN derivatives in various biological assays. For instance, one study assessed the cytotoxic effects of DABN on cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Cytotoxicity Assay Results
Compound | Cell Line | IC50 (µM) |
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(R)-(+)-DABN | HeLa | 25 |
(S)-(-)-DABN | MCF-7 | 30 |
The results indicate that both enantiomers possess distinct biological activities, which can be leveraged for therapeutic applications.
Q & A
Basic Questions
Q. What are the standard methods for synthesizing [1,1'-Binaphthalene]-2,2'-diamine (BINAM) derivatives?
A common approach involves oxidative ring-closure of BINAM precursors. For example, reacting substituted BINAM derivatives with tert-butyl hypochlorite (t-BuOCl) in the presence of a base like 2,6-lutidine facilitates intramolecular C–N bond formation, yielding functionalized helicenes or other polycyclic structures . Substituted derivatives (e.g., N-methyl or N-benzyl groups) can be prepared via reductive amination or alkylation of the parent diamine, as evidenced by the diversity of BINAM-based compounds in synthetic catalogs .
Q. How can enantiomers of BINAM be resolved for chiral applications?
Chiral resolution is typically achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns). Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based separation. The (R)- and (S)-enantiomers of BINAM are commercially available as reference standards, highlighting their utility in asymmetric synthesis .
Q. What spectroscopic techniques are critical for characterizing BINAM derivatives?
- NMR : H and C NMR confirm substitution patterns and monitor reaction progress (e.g., methyl or benzyl group introduction at amine sites) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for derivatives like N,N-dimethyl-BINAM (exact mass: 312.1492) .
- X-ray Crystallography : Resolves absolute configurations of enantiomers, critical for chiral ligand design .
Advanced Research Questions
Q. How does substituent variation in BINAM derivatives influence their reactivity in helicene synthesis?
Electron-donating groups (e.g., –OMe, –NMe) enhance oxidative ring-closure efficiency by stabilizing transition states during C–N bond formation. Conversely, bulky substituents (e.g., –Ph, –Bn) may sterically hinder cyclization, requiring optimized reaction conditions (e.g., higher temperatures or prolonged reaction times). Systematic studies comparing substituent effects are necessary to resolve contradictory reactivity trends .
Q. What strategies address contradictory data in catalytic applications of BINAM-based ligands?
Discrepancies in enantioselectivity or turnover numbers often arise from subtle differences in ligand conformation or metal coordination. Methodological approaches include:
- Computational Modeling : DFT calculations to predict ligand-metal interactions and transition-state geometries.
- Structure-Activity Relationships (SAR) : Systematic variation of N-substituents (e.g., methyl vs. benzyl) to correlate steric/electronic properties with catalytic outcomes .
- In Situ Characterization : Monitoring reaction intermediates via techniques like ESI-MS or IR spectroscopy .
Q. How can BINAM derivatives be applied in synthesizing functionalized helicenes?
BINAM serves as a precursor for 7,8-diaza[5]helicenes via oxidative cyclization. The method tolerates functional groups like halides and ethers, enabling post-functionalization for optoelectronic applications. Key steps include:
- Oxidative Coupling : Using t-BuOCl to induce intramolecular C–N bond formation.
- Purification : Column chromatography to isolate helicenes, followed by crystallography to confirm helical chirality .
Q. Methodological Considerations
- Handling Air-Sensitive Derivatives : Store N-alkylated BINAM derivatives under inert atmosphere (Ar/N) to prevent oxidation .
- Troubleshooting Low Cyclization Yields : Optimize solvent polarity (e.g., switch from THF to DCM) or add catalytic Lewis acids (e.g., ZnCl) to enhance reaction efficiency .
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-22-6, 18531-95-8, 18741-85-0 | |
Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Record name | 1,1'-Binaphthyl-2,2'-diamine | |
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Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
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